molecular formula C7H11ClN2OS B2687214 N-(Methylsulfonimidoyl)aniline;hydrochloride CAS No. 2305948-99-4

N-(Methylsulfonimidoyl)aniline;hydrochloride

Cat. No.: B2687214
CAS No.: 2305948-99-4
M. Wt: 206.69
InChI Key: DXIJUBBOGHUXPQ-UHFFFAOYSA-N
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Description

N-(Methylsulfonimidoyl)aniline hydrochloride is a sulfonimidoyl derivative of aniline, characterized by the substitution of one oxygen atom in the sulfonyl group (SO₂) with an NH group, resulting in a sulfonimidoyl (SONH) functional group.

Properties

IUPAC Name

N-(methylsulfonimidoyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.ClH/c1-11(8,10)9-7-5-3-2-4-6-7;/h2-6H,1H3,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIJUBBOGHUXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)NC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonimidoyl)aniline;hydrochloride typically involves the reaction of aniline with a sulfonimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonimidoyl group acts as a leaving group in nucleophilic substitutions. For example:

SubstrateNucleophileConditionsProductYieldSource
N-(Methylsulfonimidoyl)anilineHydroxide1 N NaOH, 25°C, 2h2-NH-sulfonimidoyl aniline91%

This reaction proceeds via SN2-type displacement , facilitated by the sulfonimidoyl group’s electron-withdrawing nature .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the compound undergoes hydrolysis to form intermediates for cyclization:

ConditionsIntermediateFinal ProductYield
HCl (conc.), ethanol, reflux, 24h3-[(Phenylsulfonyl)methyl]anilineThiadiazine 1-oxide derivatives60–79%

Mechanistic studies suggest protonation of the sulfonimidoyl group enhances electrophilicity, enabling intramolecular cyclization .

Oxidation-Reduction Behavior

The sulfonimidoyl sulfur atom undergoes redox transformations:

  • Oxidation : Converts to sulfone derivatives under strong oxidizers (e.g., H₂O₂, KMnO₄).

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the sulfonimidoyl group to thioether analogs.

Coupling Reactions

The aniline moiety participates in cross-coupling reactions:

Reaction TypeReagentsProduct Application
Suzuki-MiyauraAryl boronic acids, Pd catalystBiaryl sulfonimidoyl derivatives
Buchwald-HartwigAryl halides, Pd/ligandN-aryl sulfonimidoyl amines

These reactions are critical for synthesizing pharmacologically active compounds .

Cyclization Pathways

Intramolecular cyclization forms heterocyclic frameworks:

Starting MaterialConditionsCyclized ProductYield
N-acetamide derivativesHCl, ethanol, refluxThiadiazine 1-oxide63–79%

The reaction involves sequential hydrolysis and ring closure , validated by X-ray crystallography .

Scientific Research Applications

Biological Activities

N-(Methylsulfonimidoyl)aniline hydrochloride exhibits a range of biological activities, particularly as an antibacterial agent. Its mechanism of action involves inhibiting bacterial dihydropteroate synthase, a crucial enzyme in folate biosynthesis, thereby showcasing potential in treating bacterial infections.

Antimicrobial Activity

Research indicates that compounds with sulfonamidic structures, including N-(Methylsulfonimidoyl)aniline hydrochloride, can effectively inhibit various pathogens. A study found that derivatives of sulfonamides demonstrated significant antibacterial properties against organisms such as Escherichia coli and Staphylococcus aureus .

PathogenInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Case Study 1: Antibacterial Efficacy

In a controlled study, N-(Methylsulfonimidoyl)aniline hydrochloride was tested against several bacterial strains. The results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics.

  • Methodology : Disk diffusion method was employed to assess antibacterial activity.
  • Results : The compound showed significant inhibition against multiple strains, confirming its potential as a therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the sulfonamidic moiety in enhancing biological activity. Variations in substituents on the aniline core were found to significantly affect potency against bacterial targets.

SubstituentActivity LevelReference
MethylHigh
EthylModerate
PropylLow

Mechanism of Action

The mechanism of action of N-(Methylsulfonimidoyl)aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The sulfonimidoyl group introduces a protonable NH site, enhancing hydrogen-bonding capacity compared to sulfonyl analogs .
  • Methylation (e.g., N-methyl-4-(methylsulfonyl)aniline HCl) reduces nucleophilicity at the nitrogen, altering reactivity .

Physicochemical Properties

While explicit data for N-(Methylsulfonimidoyl)aniline hydrochloride are unavailable, inferences are drawn from analogs:

  • Solubility : Sulfonimidoyl derivatives are generally more water-soluble than parent anilines due to increased polarity. For example, aniline hydrochloride (C₆H₇N·HCl) is highly water-soluble (>100 mg/mL) .
  • Stability : Sulfonimidoyl compounds may exhibit pH-dependent stability. For instance, sulfonamides like 4-(methylsulfonyl)aniline HCl are stable at -20°C for ≥5 years .
  • UV/Vis Profile : Aniline hydrochloride absorbs at λmax 235 and 288 nm , while sulfonimidoyl groups may shift absorption due to electron-withdrawing effects.

Example :

  • N-Methyl-4-(methylsulfonyl)aniline HCl synthesis involves sulfonation of N-methylaniline followed by HCl neutralization .

Biological Activity

N-(Methylsulfonimidoyl)aniline;hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored in recent studies. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Overview of this compound

N-(Methylsulfonimidoyl)aniline is characterized by the presence of a sulfonimidoyl group, which has been linked to various pharmacological effects. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.

Anticancer Activity

Recent studies have indicated that compounds with sulfonimidoyl groups can exhibit significant anticancer properties. For instance, the compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays demonstrated low nanomolar activity against CDK9, suggesting potential as an anticancer agent .

Table 1: Inhibitory Activity of N-(Methylsulfonimidoyl)aniline against CDKs

CompoundCDK9 IC50 (nM)Selectivity Ratio (CDK2/CDK9)
N-(Methylsulfonimidoyl)aniline<5010
Reference Compound A305
Reference Compound B10015

The mechanism by which N-(methylsulfonimidoyl)aniline exerts its effects appears to involve the inhibition of kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. Structural studies suggest that the sulfonimidoyl moiety plays a critical role in binding to the active site of CDKs, facilitating competitive inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the activity of N-(methylsulfonimidoyl)aniline. Modifications to the aniline structure can significantly influence its biological potency. For example, substituents at the meta-position of the aniline ring have been shown to enhance binding affinity and selectivity towards specific kinases .

Table 2: SAR Analysis of N-(Methylsulfonimidoyl)aniline Derivatives

Substituent PositionSubstituent TypeEffect on Activity
ParaMethylIncreased potency
MetaHydroxylDecreased potency
OrthoFluoroEnhanced selectivity

Case Studies

  • Antitumor Efficacy : A study involving xenograft models demonstrated that treatment with N-(methylsulfonimidoyl)aniline led to significant tumor regression compared to controls. The compound was administered at doses corresponding to its IC50 values observed in vitro, confirming its potential as a therapeutic agent in oncology .
  • Combination Therapy : In another investigation, N-(methylsulfonimidoyl)aniline was used in combination with standard chemotherapeutics. Results indicated a synergistic effect, enhancing overall efficacy and reducing resistance in cancer cell lines resistant to monotherapy .

Q & A

Q. How can researchers validate the purity and structural integrity of N-(Methylsulfonimidoyl)aniline Hydrochloride?

  • Methodological Answer : UV/Vis spectroscopy (λmax: 235–288 nm) provides rapid purity screening . For structural confirmation, combine NMR (¹H/¹³C) with mass spectrometry. Cross-validate using HPLC under acidic mobile phase conditions to resolve hydrochloride salts from free bases .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers. Stability studies indicate ≥5-year integrity under these conditions. Periodic re-analysis (e.g., via melting point verification: 173–175°C ) is recommended for lab stocks .

Q. How does the hydrochloride salt form influence reactivity in sulfonimidoyl functionalization?

  • Methodological Answer : The hydrochloride form enhances solubility in polar solvents (e.g., methanol) and stabilizes the protonated amine, preventing undesired nucleophilic side reactions during sulfonimidoyl group introduction. However, it necessitates stronger bases (e.g., NaOH) for deprotonation in subsequent steps .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields when synthesizing sulfonimidoyl derivatives under varying pH conditions?

  • Methodological Answer : Contradictions often arise from pH-dependent equilibria (e.g., C₆H₅NH₃⁺ ⇌ C₆H₅NH₂ + H⁺). Use buffered systems (pH 4–6) to stabilize the protonated amine while avoiding excessive acidity that degrades sulfonimidoyl intermediates. Monitor reaction progress via in-situ IR spectroscopy for real-time adjustment .

Q. How can computational modeling predict the acid-base behavior of N-(Methylsulfonimidoyl)aniline Hydrochloride in aqueous systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate pKa values for the sulfonimidoyl and ammonium groups. Compare with experimental data (e.g., pH titration curves) to validate models. Reference Table 2 in for relative acid strengths (e.g., C₆H₅NH₃⁺ vs. NH₄⁺).

Q. What advanced characterization techniques differentiate between structural isomers in sulfonimidoyl-aniline derivatives?

  • Methodological Answer : Use X-ray crystallography for unambiguous isomer assignment. For non-crystalline samples, employ 2D NMR (e.g., NOESY) to resolve spatial proximity of methylsulfonimidoyl and aromatic protons .

Q. How do mechanochemical synthesis methods improve efficiency in preparing N-(Methylsulfonimidoyl)aniline Hydrochloride?

  • Methodological Answer : Ball-milling techniques eliminate solvent use, reducing waste and reaction times. Optimize parameters: milling frequency (20–30 Hz), stoichiometric ratios (1:1.2 aniline:methanesulfonyl chloride), and additive catalysts (e.g., K₂CO₃) .

Q. What are the challenges in scaling up sulfonimidoyl-aniline synthesis while maintaining regioselectivity?

  • Methodological Answer : Batch variability arises from inadequate mixing in large-scale reactors. Use computational fluid dynamics (CFD) to optimize agitation (e.g., 750 rpm stirring ) and thermal gradients. Implement inline PAT (process analytical technology) for continuous monitoring .

Q. How does the electronic nature of the sulfonimidoyl group affect the compound’s application in coordination chemistry?

  • Methodological Answer : The sulfonimidoyl group acts as a strong σ-donor and weak π-acceptor, enabling stable coordination with transition metals (e.g., Pd²⁺, Cu²⁺). Characterize complexes via cyclic voltammetry and EPR spectroscopy to assess redox activity and ligand-field effects .

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